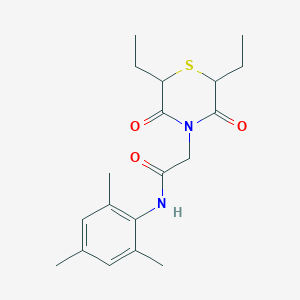

![molecular formula C15H11F3N2O4S B2552203 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline CAS No. 338397-54-9](/img/structure/B2552203.png)

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

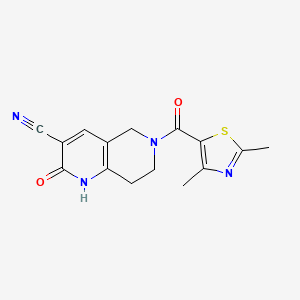

The compound "N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline" is a derivative of aniline, which is a pivotal building block in organic chemistry. Aniline derivatives are known for their diverse applications in the synthesis of pharmaceuticals, dyes, and polymers. The presence of a trifluoromethyl group and a nitroethenyl group attached to the benzene ring suggests that this compound could exhibit unique electronic and structural properties that may be beneficial for various chemical applications.

Synthesis Analysis

While the specific synthesis of "N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline" is not detailed in the provided papers, insights can be drawn from related compounds. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has been demonstrated as an effective method to introduce an amino group into the benzene ring, which is a key step in the synthesis of aniline derivatives . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure and conformation of N-benzylideneaniline derivatives have been studied using electronic absorption spectroscopy and computational methods . These studies reveal that substituents on the benzene ring can significantly influence the molecular conformation. For "N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline", the presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups could lead to a twisted conformation, which may affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of aniline derivatives is often dictated by the substituents on the benzene ring. The nitro group is known to be a strong electron-withdrawing group, which can make the amino group more susceptible to electrophilic substitution reactions. The trifluoromethyl group, being highly electronegative, can also influence the electronic properties of the benzene ring and thus affect the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be profoundly affected by their molecular structure. For example, the vibrational, structural, and thermodynamic characteristics of 4-nitro-3-(trifluoromethyl)aniline have been extensively studied using spectroscopic methods and computational chemistry . These studies provide valuable information on the fundamental modes of the compounds, electronic properties, and the influence of substituents on the benzene ring. The total dipole moment and hyperpolarizability are important parameters that can give insights into the polar nature and non-linear optical properties of the compound. Similarly, the HOMO-LUMO gap indicates the charge transfer capabilities within the molecule, which is crucial for understanding its reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline and its derivatives are significant in various chemical syntheses. An example is the efficient nine-step synthesis of a complex compound using 4-nitro-2-(trifluoromethyl)aniline, demonstrating its utility in creating novel chemical entities (Wu et al., 2013). Another study involved the spectroscopic investigation of a similar compound, 4-nitro-3-(trifluoromethyl)aniline, revealing insights into its vibrational, structural, and thermodynamic characteristics, and highlighting its importance in understanding molecular properties (Saravanan et al., 2014).

Reactions and Mechanisms

The compound's role in reactions is further exemplified in a study examining the influence of substituent groups on nuclear reactivity, which included analysis of similar nitroaniline derivatives (ItôRyôichi et al., 1963). Additionally, research into the direct amination of nitro(pentafluorosulfanyl)benzenes using derivatives of nitroaniline provides insights into reaction pathways and product synthesis (Pastýříková et al., 2012).

Applications in Material Science

The compound's derivatives also have applications in material science. For instance, the synthesis of novel polycarbonates using derivatives of nitrophenylazo aniline demonstrates its potential in creating materials with high thermal stability and electro-optic properties (Suresh et al., 2003). This suggests its potential utility in advanced materials and electronics.

Catalysis and Chemical Reactions

In catalysis, research on the mechanism of nitrobenzene reduction to aniline over a Pt catalyst, involving derivatives of nitroaniline, provides fundamental insights into reaction mechanisms at atomic and molecular levels, essential for efficient chemical synthesis (Sheng et al., 2016).

Eigenschaften

IUPAC Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O4S/c16-15(17,18)11-6-8-12(9-7-11)19-10-14(20(21)22)25(23,24)13-4-2-1-3-5-13/h1-10,19H/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUHIQMXWYLLNY-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)C(F)(F)F)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)